molecular formula C13H15N5O2 B2763563 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol CAS No. 2380041-01-8

1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol

Numéro de catalogue B2763563
Numéro CAS: 2380041-01-8
Poids moléculaire: 273.296
Clé InChI: QFOBNHJTWRWXAP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol, also known as FMP, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. FMP is a hybrid molecule that combines the structural features of both purine and furan, making it a unique compound with diverse biological activities.

Mécanisme D'action

The mechanism of action of 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes involved in cell growth, inflammation, and neurodegeneration. 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism and promoting cell survival. 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol has been found to exert various biochemical and physiological effects on cells and tissues. In cancer cells, 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol induces apoptosis and cell cycle arrest by activating the p53 pathway and inhibiting the activity of cyclin-dependent kinases (CDKs). 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol also inhibits the expression of matrix metalloproteinases (MMPs), which are involved in the invasion and metastasis of cancer cells. In addition, 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in inflammatory cells. In the brain, 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol prevents the accumulation of amyloid-beta plaques by inhibiting the activity of beta-secretase, an enzyme that is involved in the production of amyloid-beta.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol in lab experiments is its unique chemical structure, which allows it to interact with multiple targets and signaling pathways. 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one limitation of 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo. In addition, further studies are needed to determine the optimal dosage and administration of 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol for different therapeutic applications.

Orientations Futures

There are several future directions for the research and development of 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol. One potential direction is to explore the use of 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol in combination with other compounds or therapies to enhance its efficacy and reduce potential side effects. Another direction is to investigate the role of 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol in other diseases and conditions, such as diabetes and cardiovascular diseases. Furthermore, the development of novel 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol analogs and derivatives may lead to the discovery of more potent and selective compounds for therapeutic applications.

Méthodes De Synthèse

The synthesis of 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol is a multi-step process that involves the coupling of 9-methylpurine with furfurylamine followed by the reduction of the resulting imine to yield the final product. Several modifications have been made to this method to improve the yield and purity of 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol.

Applications De Recherche Scientifique

1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol has shown promising results in treating neurodegenerative disorders such as Alzheimer's disease by preventing the formation of amyloid-beta plaques.

Propriétés

IUPAC Name

1-(furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-18-8-17-11-12(15-7-16-13(11)18)14-4-2-10(19)9-3-5-20-6-9/h3,5-8,10,19H,2,4H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFOBNHJTWRWXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCCC(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(furan-3-yl)-3-[(9-methyl-9H-purin-6-yl)amino]propan-1-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.